molecular formula C20H21F3N8 B4756138 2-[3,5-bis(1,3-dimethylpyrazol-4-yl)-4-methylpyrazol-1-yl]-4-methyl-6-(trifluoromethyl)pyrimidine

2-[3,5-bis(1,3-dimethylpyrazol-4-yl)-4-methylpyrazol-1-yl]-4-methyl-6-(trifluoromethyl)pyrimidine

Cat. No.: B4756138
M. Wt: 430.4 g/mol
InChI Key: HFQSWUDUGDKAND-UHFFFAOYSA-N
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Description

2-[3,5-bis(1,3-dimethylpyrazol-4-yl)-4-methylpyrazol-1-yl]-4-methyl-6-(trifluoromethyl)pyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of multiple pyrazole rings and a pyrimidine ring, which are known for their significant roles in medicinal chemistry and organic synthesis. The trifluoromethyl group attached to the pyrimidine ring enhances the compound’s stability and reactivity, making it a valuable molecule in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3,5-bis(1,3-dimethylpyrazol-4-yl)-4-methylpyrazol-1-yl]-4-methyl-6-(trifluoromethyl)pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3,5-dimethylpyrazole with appropriate aldehydes or ketones, followed by cyclization reactions to form the pyrazole rings.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis. The purification of the final product is typically achieved through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

2-[3,5-bis(1,3-dimethylpyrazol-4-yl)-4-methylpyrazol-1-yl]-4-methyl-6-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce pyrazole alcohols or amines .

Scientific Research Applications

2-[3,5-bis(1,3-dimethylpyrazol-4-yl)-4-methylpyrazol-1-yl]-4-methyl-6-(trifluoromethyl)pyrimidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent targeting specific enzymes and receptors.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 2-[3,5-bis(1,3-dimethylpyrazol-4-yl)-4-methylpyrazol-1-yl]-4-methyl-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of cellular processes such as proliferation, differentiation, and apoptosis. The presence of the trifluoromethyl group enhances its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3,5-bis(1,3-dimethylpyrazol-4-yl)-4-methylpyrazol-1-yl]-4-methyl-6-(trifluoromethyl)pyrimidine stands out due to its unique combination of multiple pyrazole rings, a pyrimidine ring, and a trifluoromethyl group.

Properties

IUPAC Name

2-[3,5-bis(1,3-dimethylpyrazol-4-yl)-4-methylpyrazol-1-yl]-4-methyl-6-(trifluoromethyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F3N8/c1-10-7-16(20(21,22)23)25-19(24-10)31-18(15-9-30(6)27-13(15)4)11(2)17(28-31)14-8-29(5)26-12(14)3/h7-9H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFQSWUDUGDKAND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2C(=C(C(=N2)C3=CN(N=C3C)C)C)C4=CN(N=C4C)C)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F3N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[3,5-bis(1,3-dimethylpyrazol-4-yl)-4-methylpyrazol-1-yl]-4-methyl-6-(trifluoromethyl)pyrimidine
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2-[3,5-bis(1,3-dimethylpyrazol-4-yl)-4-methylpyrazol-1-yl]-4-methyl-6-(trifluoromethyl)pyrimidine
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2-[3,5-bis(1,3-dimethylpyrazol-4-yl)-4-methylpyrazol-1-yl]-4-methyl-6-(trifluoromethyl)pyrimidine
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2-[3,5-bis(1,3-dimethylpyrazol-4-yl)-4-methylpyrazol-1-yl]-4-methyl-6-(trifluoromethyl)pyrimidine
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2-[3,5-bis(1,3-dimethylpyrazol-4-yl)-4-methylpyrazol-1-yl]-4-methyl-6-(trifluoromethyl)pyrimidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.